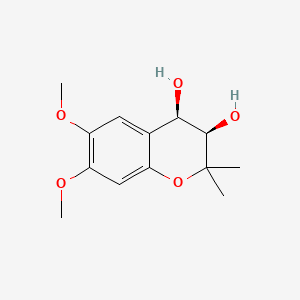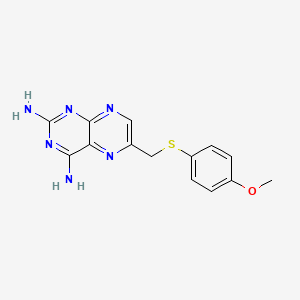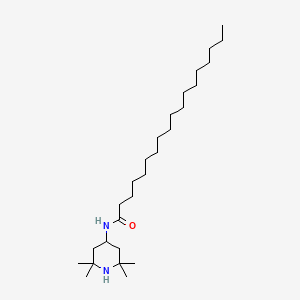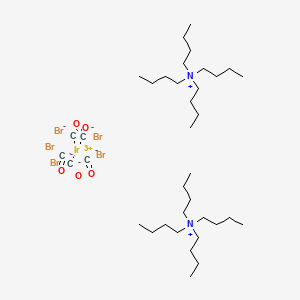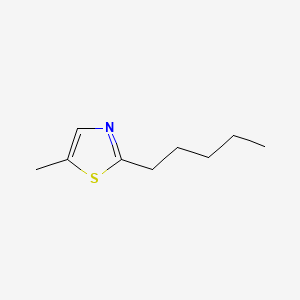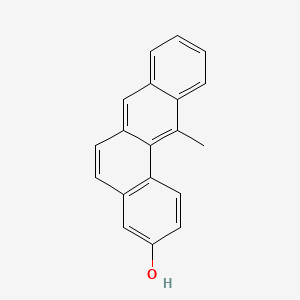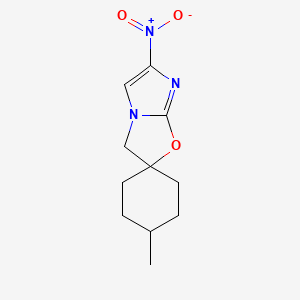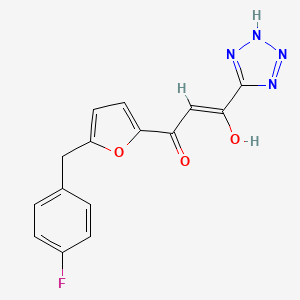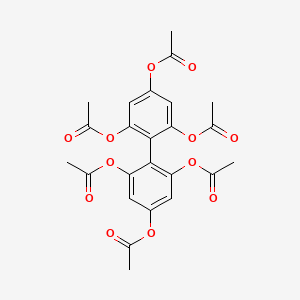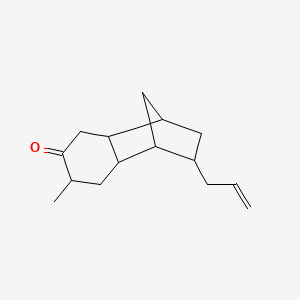
Glycine, N-(1H-indol-3-yloxoacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(1H-indol-3-yloxoacetyl)- is a chemical compound with the molecular formula C12H10N2O4. It is a derivative of glycine, an amino acid, and contains an indole group, which is a common structural motif in many biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1H-indol-3-yloxoacetyl)- typically involves the reaction of glycine with an indole derivative under specific conditions. One common method involves the use of indole-3-carboxylic acid, which reacts with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
While specific industrial production methods for Glycine, N-(1H-indol-3-yloxoacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Glycine, N-(1H-indol-3-yloxoacetyl)- can undergo various chemical reactions, including:
Oxidation: The indole group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The indole group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-based alcohols and amines .
科学的研究の応用
Glycine, N-(1H-indol-3-yloxoacetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of Glycine, N-(1H-indol-3-yloxoacetyl)- involves its interaction with specific molecular targets and pathways. The indole group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An intermediate in the synthesis of various indole derivatives.
Uniqueness
Glycine, N-(1H-indol-3-yloxoacetyl)- is unique due to its combination of glycine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
94732-37-3 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)11(17)8-5-13-9-4-2-1-3-7(8)9/h1-5,13H,6H2,(H,14,18)(H,15,16) |
InChIキー |
BXENFFOVSLXZQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
